Pralidoxime iodide, (Z)-
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Overview
Description
Pralidoxime iodide, (Z)-, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents. Organophosphates inhibit acetylcholinesterase, an enzyme essential for nerve function, leading to an accumulation of acetylcholine and subsequent overstimulation of nerves .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pralidoxime iodide is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt .
Industrial Production Methods
The industrial production of pralidoxime iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pralidoxime iodide primarily undergoes nucleophilic substitution reactions due to the presence of the oxime group. It can also participate in redox reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, with reactions typically carried out in polar solvents.
Redox Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions with methyl iodide produce the iodide salt of pralidoxime .
Scientific Research Applications
Pralidoxime iodide has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivation of acetylcholinesterase inhibited by organophosphates.
Biology: Research focuses on its effects on nerve function and potential therapeutic uses.
Medicine: It is a critical antidote for organophosphate poisoning, often used in conjunction with atropine and other supportive treatments
Industry: Pralidoxime iodide is used in the development of protective measures against chemical warfare agents.
Mechanism of Action
Pralidoxime iodide reactivates acetylcholinesterase that has been inactivated by organophosphates. It binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby regenerating the active enzyme. This process helps to restore normal nerve function by breaking down accumulated acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Obidoxime: Another oxime used for similar purposes but with different efficacy and side effect profiles.
HI-6: A more advanced oxime with broader activity against various nerve agents.
Uniqueness
Pralidoxime iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective against certain types of organophosphate poisoning, making it a valuable tool in both medical and military applications .
Properties
CAS No. |
29603-75-6 |
---|---|
Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H |
InChI Key |
QNBVYCDYFJUNLO-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[I-] |
Origin of Product |
United States |
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